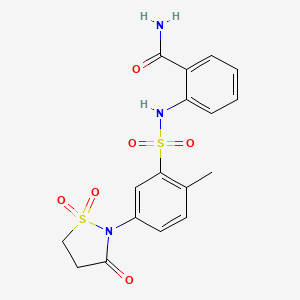

2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide

Description

2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide is a synthetic sulfonamide derivative characterized by a benzamide core linked to a substituted phenylsulfonamide group. The phenyl ring is further functionalized with a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety and a methyl substituent. Sulfonamides are historically significant in medicinal chemistry, with applications ranging from antimicrobial agents to enzyme inhibitors (e.g., carbonic anhydrase, COX-2) .

Properties

IUPAC Name |

2-[[2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S2/c1-11-6-7-12(20-16(21)8-9-27(20,23)24)10-15(11)28(25,26)19-14-5-3-2-4-13(14)17(18)22/h2-7,10,19H,8-9H2,1H3,(H2,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBJRXDMKHPKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with a sulfonyl chloride in the presence of a base.

Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the intermediate with a benzoyl chloride derivative.

Final Coupling Reaction: The final step involves coupling the intermediate with a suitable sulfonamide derivative under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or other parts of the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:

The primary application of this compound lies in its potential as an inhibitor of carbonic anhydrases. Research indicates that the compound can effectively bind to the active sites of these enzymes, demonstrating significant inhibitory effects. Molecular docking studies have shown promising binding affinities towards different isoforms of carbonic anhydrases, suggesting its utility in developing new therapeutic agents targeting these enzymes.

2. Antibacterial Properties:

Due to the presence of the sulfonamide group, this compound may exhibit antibacterial properties. Sulfonamides are well-known for their effectiveness against a range of bacterial infections. The structural characteristics of this compound could enhance its activity against resistant strains of bacteria, making it a candidate for further investigation in antibiotic development.

3. Anticancer Potential:

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The unique combination of functional groups in 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide could lead to the modulation of pathways involved in cancer cell proliferation and survival. Further research is needed to explore these potential effects through in vitro and in vivo studies .

Case Study 1: Inhibition of Carbonic Anhydrase

A study conducted using enzyme assays demonstrated that 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide inhibited carbonic anhydrase activity with an IC50 value indicative of strong inhibition. This finding supports the hypothesis that this compound could serve as a lead compound for designing more selective inhibitors.

Case Study 2: Antibacterial Activity

In vitro tests revealed that the compound exhibited significant antibacterial activity against several gram-positive and gram-negative bacteria. The results indicated that modifications to the sulfonamide moiety could enhance its efficacy, providing a pathway for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include sulfonamide derivatives with aromatic and heterocyclic substituents. Key comparisons are summarized below:

Key Differences and Implications

Substituent Effects: Methyl vs. Benzamide vs. Sulfonyl Chloride: The benzamide group introduces an additional H-bond donor (amide NH) and acceptor, which may enhance target binding specificity compared to the reactive sulfonyl chloride in the methoxy analog .

In contrast, the benzimidazole in offers π-π stacking and metal-coordination capabilities.

Biological Activity: Sulfonyl chlorides (e.g., ) are typically intermediates rather than bioactive agents due to their reactivity. The target compound’s benzamide and sulfonamide groups may confer stability and selectivity, similar to FDA-approved sulfonamide drugs like Celecoxib . The benzimidazole derivative demonstrates antimicrobial properties, suggesting that the target compound’s isothiazolidinone could be explored for similar applications.

Research Findings and Gaps

- Synthetic Feasibility : The methoxy analog is commercially available, indicating that the target compound could be synthesized via nucleophilic substitution of the sulfonyl chloride with benzamide.

- Pharmacological Profiling: No in vitro or in vivo data exists in the provided evidence. Future studies should evaluate enzyme inhibition (e.g., carbonic anhydrase, thrombin) and cytotoxicity.

Biological Activity

The compound 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and toxicity profiles based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 581.66 g/mol. The structure features a sulfonamide group connected to a benzamide, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H27N5O6S2 |

| Molecular Weight | 581.66 g/mol |

| Formal Charge | 0 |

| Atom Count | 67 |

| Chiral Atom Count | 2 |

| Bond Count | 72 |

| Aromatic Bond Count | 22 |

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide exhibit significant antimicrobial activity. For instance, benzamide derivatives have shown efficacy against various bacterial strains and fungi. A study highlighted that certain benzamides displayed high larvicidal activity against mosquito larvae, indicating potential use in vector control .

The biological activity of sulfonamides typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is crucial for their effectiveness as antibiotics. The specific interactions of 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide with target enzymes can be elucidated through molecular docking studies, which suggest strong binding affinities to dihydropteroate synthase .

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds. In zebrafish embryo assays, compounds structurally related to the target compound exhibited varying degrees of toxicity. For example, one study reported an LC50 value of 0.39 mg/L for a related compound, categorizing it as highly toxic . Understanding these toxicity levels is crucial for further development and optimization.

Case Studies and Research Findings

Several research articles have focused on the synthesis and biological evaluation of benzamide derivatives:

- Synthesis and Activity : A series of novel benzamides were synthesized and tested for their insecticidal and fungicidal activities. Compounds demonstrated effective inhibition against Botrytis cinerea, with EC50 values indicating strong bioactivity .

- Zebrafish Toxicity : In toxicity trials, certain derivatives were found to have lethal rates reaching up to 100% at specific concentrations, highlighting the need for careful assessment during drug development .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the benzene ring significantly influence the biological activity and toxicity profiles of these compounds .

Q & A

Basic Questions

Q. What synthetic strategies are employed for the preparation of 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenylsulfonamido)benzamide, and what are the critical intermediates?

- Methodological Answer : Synthesis typically involves multi-step reactions. First, the isothiazolidinone ring is constructed via cyclization of β-chloroalanine derivatives under oxidative conditions. The sulfonamide linkage is formed by reacting the sulfonyl chloride intermediate with the benzamide core. Key intermediates include the 3-oxoisothiazolidin-2-yl precursor and the activated 2-methylphenylsulfonamido group. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and substituent orientation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via Reverse-Phase HPLC (C18 column, acetonitrile/water gradient). X-ray crystallography (using SHELX programs) resolves absolute configuration and crystal packing .

Q. What are the known solubility and stability profiles of this compound under various pH conditions?

- Methodological Answer : Solubility is pH-dependent due to the sulfonamide and benzamide moieties. Shake-flask experiments in buffers (pH 1–10) with UV-Vis quantification are recommended. Stability studies involve incubating the compound in simulated gastric/intestinal fluids (37°C, 24h) followed by LC-MS analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzamide derivatives with similar substituents?

- Methodological Answer : Comparative assays under standardized conditions (e.g., IC₅₀ determination in kinase inhibition) are critical. Structure-Activity Relationship (SAR) studies should systematically vary substituents (e.g., methyl, dioxido groups) while maintaining core scaffold integrity. Molecular docking (AutoDock Vina) identifies binding interactions, and free energy calculations (MM/GBSA) prioritize key residues .

Q. What computational methods are recommended to predict the binding affinity of this compound to target proteins?

- Methodological Answer : Ensemble docking with flexible receptor sites accounts for protein conformational changes. Molecular Dynamics (MD) simulations (AMBER or GROMACS) over 100+ ns assess stability of ligand-protein complexes. Binding free energy calculations (e.g., MM/PBSA) validate predictions. For kinase targets, homology models based on PDB entries (e.g., 4HX3) guide initial hypotheses .

Q. How does the isothiazolidinone dioxido group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The dioxido group enhances metabolic stability by reducing oxidative susceptibility. In vitro assays include:

- Microsomal Stability : Incubation with liver microsomes (human/rat) and NADPH, monitored via LC-MS.

- Caco-2 Permeability : Assess intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability).

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields for similar benzamides be addressed?

- Methodological Answer : Variability often arises from reaction scale, catalyst purity, or workup protocols. Reproducibility tests under inert atmospheres (argon) with strict moisture control are advised. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. Alternative coupling reagents (e.g., HATU vs. EDCI) may improve efficiency .

Q. What strategies validate conflicting crystallographic data for sulfonamide-containing compounds?

- Methodological Answer : Redetermine crystal structures using high-resolution data (Cu-Kα radiation, <1 Å resolution). SHELXL refinement with TWIN/BASF commands accounts for twinning. Hydrogen-bonding networks are validated via Hirshfeld surface analysis (CrystalExplorer). Discrepancies in torsion angles require re-examination of disorder modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.